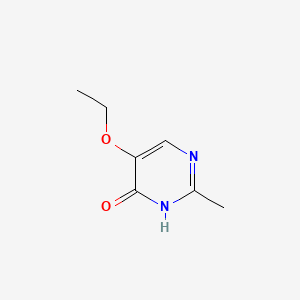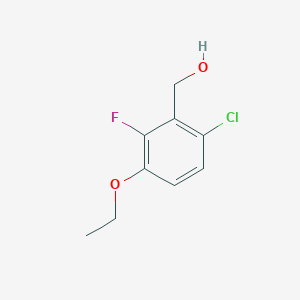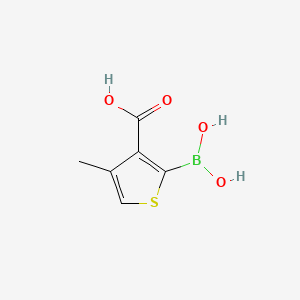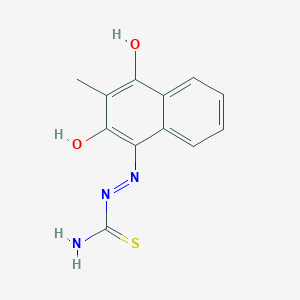
(2,4-Dihydroxy-3-methylnaphthalen-1-yl)iminothiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4-Dihydroxy-3-methylnaphthalen-1-yl)iminothiourea is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of hydroxyl groups at the 2 and 4 positions, a methyl group at the 3 position, and an iminothiourea group at the 1 position of the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dihydroxy-3-methylnaphthalen-1-yl)iminothiourea typically involves the reaction of 2,4-dihydroxy-3-methylnaphthalene with thiourea under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the iminothiourea group. The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be scaled up by using larger reaction vessels and continuous flow reactors to ensure consistent product quality and yield. Purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
(2,4-Dihydroxy-3-methylnaphthalen-1-yl)iminothiourea undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The iminothiourea group can be reduced to form corresponding amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of naphthylamines.
Substitution: Formation of alkylated or acylated derivatives.
Applications De Recherche Scientifique
(2,4-Dihydroxy-3-methylnaphthalen-1-yl)iminothiourea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (2,4-Dihydroxy-3-methylnaphthalen-1-yl)iminothiourea involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the iminothiourea moiety play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, its antioxidant activity may involve scavenging free radicals and inhibiting oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dihydroxy-3-methylnaphthalene: Lacks the iminothiourea group.
1-Naphthylthiourea: Lacks the hydroxyl groups and the methyl group.
2,4-Dihydroxy-1-naphthylthiourea: Lacks the methyl group.
Uniqueness
(2,4-Dihydroxy-3-methylnaphthalen-1-yl)iminothiourea is unique due to the presence of both hydroxyl groups and the iminothiourea moiety, which contribute to its distinct chemical and biological properties. This combination of functional groups allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Propriétés
Numéro CAS |
29020-78-8 |
|---|---|
Formule moléculaire |
C12H11N3O2S |
Poids moléculaire |
261.30 g/mol |
Nom IUPAC |
(2,4-dihydroxy-3-methylnaphthalen-1-yl)iminothiourea |
InChI |
InChI=1S/C12H11N3O2S/c1-6-10(16)8-5-3-2-4-7(8)9(11(6)17)14-15-12(13)18/h2-5,16-17H,1H3,(H2,13,18) |
Clé InChI |
PLRIKICRAGLAOC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=CC=CC=C2C(=C1O)N=NC(=S)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{3-[2-(4-Nitrophenoxy)ethoxy]phenyl}ethanimidic acid](/img/structure/B14019700.png)
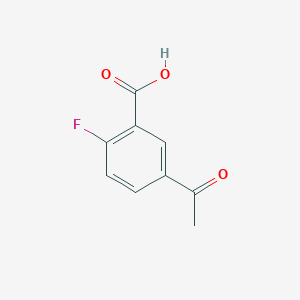





![N-butyl-N-[2-[2-[2-(dibutylamino)ethylsulfanyl]ethylsulfanyl]ethyl]butan-1-amine](/img/structure/B14019723.png)
